1-Cyclohexyl-2-phenylethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

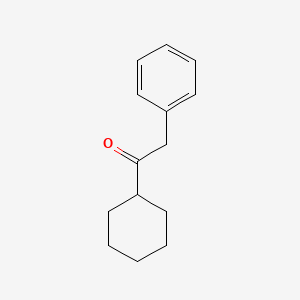

Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexyl-2-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHBBLULITNXPDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383258 | |

| Record name | 1-cyclohexyl-2-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61259-29-8 | |

| Record name | 1-cyclohexyl-2-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Cyclohexyl-2-phenylethanone

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my experience that the exploration of novel chemical entities is the cornerstone of innovation in drug discovery and development. 1-Cyclohexyl-2-phenylethanone, a ketone featuring a unique combination of aliphatic and aromatic moieties, represents a scaffold of significant interest. This guide is designed to provide a comprehensive technical overview of its chemical properties, synthesis, and potential applications. We will delve into the causality behind experimental choices and provide a framework for its practical application in a laboratory setting. This document is structured to be a self-validating system, grounded in established chemical principles and supported by authoritative references.

Molecular Overview and Physicochemical Properties

This compound, also known as benzyl cyclohexyl ketone, possesses a molecular structure that bestows upon it a distinct profile of reactivity and potential biological activity. The presence of a carbonyl group, an adjacent methylene group activated by both the carbonyl and the phenyl ring, and a bulky cyclohexyl group are key features for synthetic manipulation.

Table 1: Physicochemical Properties of this compound [1][2]

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 61259-29-8 | PubChem[1] |

| Molecular Formula | C₁₄H₁₈O | PubChem[1] |

| Molecular Weight | 202.29 g/mol | PubChem[1] |

| Appearance | Liquid (Predicted) | ChemBridge[3] |

| XLogP3 | 3.6 | PubChem[1] |

| Topological Polar Surface Area | 17.1 Ų | PubChem[1][2] |

| Rotatable Bond Count | 3 | Guidechem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

Synthesis of this compound

The synthesis of this compound can be approached through several established methodologies in organic chemistry. The choice of synthetic route will often depend on the availability of starting materials, desired scale, and laboratory capabilities. Two primary and logical approaches are the Friedel-Crafts acylation and the use of Grignard reagents.

Friedel-Crafts Acylation of Benzene with Cyclohexylacetyl Chloride

This method involves the electrophilic aromatic substitution of benzene with cyclohexylacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃)[4][5][6]. The acylium ion generated in situ is the reactive electrophile that attacks the benzene ring.

Experimental Protocol: Friedel-Crafts Acylation

Causality: This protocol is designed to generate the acylium ion from cyclohexylacetyl chloride efficiently while controlling the exothermic reaction. The anhydrous conditions are critical to prevent the deactivation of the Lewis acid catalyst.

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (containing CaCl₂ or Drierite), and an addition funnel. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

-

Reagent Preparation: In the reaction flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

-

Addition of Acyl Chloride: Dissolve cyclohexylacetyl chloride (1.0 equivalent) in anhydrous DCM and add it to the addition funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum complexes.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Sources

1-Cyclohexyl-2-phenylethanone CAS number

An In-Depth Technical Guide to 1-Cyclohexyl-2-phenylethanone

Introduction

This compound, also known by its common synonym Benzyl Cyclohexyl Ketone, is an aromatic ketone of significant interest in synthetic organic chemistry. Its molecular architecture, featuring a cyclohexyl ring and a phenyl group separated by a carbonyl moiety, makes it a valuable intermediate and building block for more complex molecules. This guide provides a comprehensive technical overview of this compound, including its chemical identity, synthesis, key reactions, and applications, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing.

Chemical Identity and Physicochemical Properties

A clear understanding of a compound's identity and properties is fundamental for its application in research and development. The key identifiers and computed physicochemical properties for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 61259-29-8 | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | Benzyl Cyclohexyl Ketone, 1-Cyclohexyl-2-phenyl-1-ethanone | [1][2] |

| Molecular Formula | C₁₄H₁₈O | [1][2] |

| Molecular Weight | 202.29 g/mol | [1] |

| InChI | InChI=1S/C14H18O/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2 | [2] |

| InChIKey | NHBBLULITNXPDY-UHFFFAOYSA-N | [2] |

| SMILES | C1CCC(CC1)C(=O)CC2=CC=CC=C2 | [2] |

| Topological Polar Surface Area | 17.1 Ų | [1] |

| XLogP3 | 3.6 | [1] |

Synthesis of this compound

The synthesis of this compound can be approached through several established organic chemistry methodologies. The most direct and industrially relevant method is the Friedel-Crafts acylation. An alternative route involves the oxidation of the corresponding secondary alcohol.

Primary Synthesis Route: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, allowing for the introduction of an acyl group onto an aromatic ring.[3][4] For the synthesis of this compound, this involves the reaction of benzene with cyclohexylacetyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum trichloride (AlCl₃).[3][5]

The key advantage of the Friedel-Crafts acylation over its alkylation counterpart is the deactivation of the aromatic ring by the newly introduced electron-withdrawing ketone group, which prevents polysubstitution.[5] Furthermore, the acylium ion intermediate is resonance-stabilized and does not undergo the carbocation rearrangements that can plague Friedel-Crafts alkylations.[5][6]

Experimental Protocol: Friedel-Crafts Acylation

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl) is charged with anhydrous aluminum trichloride (1.1 equivalents) and a dry, inert solvent (e.g., dichloromethane or nitrobenzene).

-

Reagent Addition: The flask is cooled in an ice bath. A solution of cyclohexylacetyl chloride (1.0 equivalent) in the same dry solvent is added dropwise from the dropping funnel.

-

Benzene Addition: Following the formation of the acyl chloride-AlCl₃ complex, benzene (1.0 to 1.2 equivalents) is added dropwise at a rate that maintains the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

-

Workup: The reaction mixture is slowly poured onto crushed ice and concentrated HCl to decompose the aluminum chloride complex. The organic layer is separated, washed with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel.

Alternative Synthesis: Oxidation of 1-Cyclohexyl-2-phenylethanol

An alternative pathway to the target ketone is through the oxidation of its corresponding secondary alcohol, 1-Cyclohexyl-2-phenylethanol (CAS No: 6006-68-4).[7] This precursor alcohol can be synthesized via methods such as the Grignard reaction between cyclohexylmagnesium bromide and phenylacetaldehyde.[8] The subsequent oxidation of the alcohol to the ketone can be achieved using a variety of common oxidizing agents.

-

Chromium-based reagents: Pyridinium chlorochromate (PCC) or Jones reagent (CrO₃ in aqueous acetone/sulfuric acid) are effective for this transformation.

-

Swern Oxidation: A milder alternative using dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures.

-

Dess-Martin Periodinane: A highly selective and mild reagent for oxidizing primary and secondary alcohols.

The choice of oxidant depends on the scale of the reaction and the presence of other sensitive functional groups in the molecule.

Key Chemical Transformations: Reduction to 1-Cyclohexyl-2-phenylethanol

One of the most fundamental reactions of this compound is its reduction to the corresponding secondary alcohol, 1-Cyclohexyl-2-phenylethanol. This transformation is crucial for the synthesis of derivatives and is a common step in multi-step synthetic sequences in pharmaceutical and fragrance development.[8]

Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation is an efficient and green method for the reduction of ketones.[8] This process typically involves a palladium on carbon (Pd/C) catalyst with a hydrogen donor like ammonium formate.[8]

Experimental Protocol: Reduction with Sodium Borohydride

A simpler, lab-scale reduction can be performed using sodium borohydride (NaBH₄), a mild and selective reducing agent.

-

Dissolution: Dissolve this compound (1.0 equivalent) in a suitable protic solvent, such as methanol or ethanol, in a round-bottom flask.

-

Cooling: Cool the solution in an ice bath to 0 °C.

-

Reagent Addition: Add sodium borohydride (NaBH₄, 1.0-1.5 equivalents) portion-wise to the stirred solution. The addition should be slow to control the exothermic reaction and hydrogen gas evolution.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting ketone.

-

Quenching: Carefully quench the reaction by slowly adding dilute aqueous HCl or acetone to destroy any excess NaBH₄.

-

Extraction: Remove the organic solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting crude alcohol can be purified by column chromatography.

Spectroscopic Analysis Profile

While publicly available, fully assigned spectra for this compound are limited, its expected spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds such as 2-phenylcyclohexanone and cyclohexyl methyl ketone.[9][10][11]

| Spectroscopy | Feature | Expected Chemical Shift / Signal |

| ¹H NMR | Aromatic Protons (C₆H₅) | δ 7.20 - 7.40 ppm (multiplet, 5H) |

| Methylene Protons (-CO-CH₂-Ph) | δ 3.70 - 3.90 ppm (singlet, 2H) | |

| Methine Proton (Cyclohexyl, α to C=O) | δ 2.50 - 2.80 ppm (multiplet, 1H) | |

| Cyclohexyl Protons (-CH₂-) | δ 1.10 - 1.90 ppm (complex multiplets, 10H) | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ 208 - 212 ppm |

| Aromatic Carbons (C₆H₅) | δ 126 - 135 ppm | |

| Methylene Carbon (-CO-CH₂-Ph) | δ 45 - 50 ppm | |

| Methine Carbon (Cyclohexyl, α to C=O) | δ 50 - 55 ppm | |

| Cyclohexyl Carbons (-CH₂-) | δ 25 - 35 ppm | |

| IR Spectroscopy | C=O Stretch (Ketone) | 1705 - 1725 cm⁻¹ (strong) |

| C-H Stretch (sp³ Aliphatic) | 2850 - 3000 cm⁻¹ | |

| C-H Stretch (sp² Aromatic) | 3010 - 3080 cm⁻¹ | |

| C=C Stretch (Aromatic) | ~1600 cm⁻¹, ~1495 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 202 |

| Key Fragments | m/z = 120 ([C₈H₈O]⁺, McLafferty rearrangement product) | |

| m/z = 105 ([C₇H₅O]⁺, benzoyl cation) | ||

| m/z = 91 ([C₇H₇]⁺, tropylium cation) | ||

| m/z = 83 ([C₆H₁₁]⁺, cyclohexyl cation) | ||

| m/z = 77 ([C₆H₅]⁺, phenyl cation) |

Applications in Research and Drug Development

The structural motifs within this compound make it a versatile scaffold for the synthesis of biologically active compounds and functional materials.

-

Pharmaceutical Intermediates: The cyclohexyl ring is a recognized bioisostere for phenyl groups in drug design, often used to improve metabolic stability, solubility, and lipophilicity.[12] The ketone functionality allows for a wide range of subsequent chemical modifications, making it a valuable starting material for creating libraries of compounds for screening. For example, related structures containing cyclohexyl and benzyl groups have been investigated as inhibitors of cell division protein FtsZ and Cyclin-Dependent Kinase 12 (CDK12), highlighting the potential of this scaffold in developing novel therapeutics.[13][14]

-

Photoinitiators: Isomeric compounds like cyclohexyl phenyl ketone are used as intermediates in the production of 1-hydroxy cyclohexyl phenyl ketone, a widely used Type I photoinitiator.[15] These molecules generate free radicals upon exposure to UV light, initiating polymerization reactions in inks, coatings, and adhesives. Given its structural similarity, this compound could be explored as a precursor for novel photoinitiators with tailored absorption characteristics and reactivity.

-

Fragrance and Flavor Industry: Aromatic ketones are a significant class of compounds used in the fragrance industry. The combination of the cyclohexyl and phenylacetyl groups may impart unique olfactory properties, making it a target for the development of new fragrance ingredients.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

In case of contact, wash the affected area immediately with copious amounts of water. Seek medical attention if irritation persists.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

-

Friedel–Crafts reaction - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

-

This compound | C14H18O | CID 2794612 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

-

Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

-

1-cyclohexyl-2-phenylethanol - C14H20O, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20). Retrieved January 12, 2026, from [Link]

- CN105646172A - 1-hydroxy cyclohexyl phenyl methanone synthesis process - Google Patents. (n.d.).

-

Friedel-Crafts acylation - YouTube. (2019, January 3). Retrieved January 12, 2026, from [Link]

-

Friedel-Crafts acylation (video) - Khan Academy. (n.d.). Retrieved January 12, 2026, from [Link]

-

Ethanone, 2-cyclohexyl-1-phenyl - LookChem. (n.d.). Retrieved January 12, 2026, from [Link]

-

cyclohexylcarbinol - Organic Syntheses Procedure. (n.d.). Retrieved January 12, 2026, from [Link]

-

Ethanone, 1-cyclohexyl- - the NIST WebBook. (n.d.). Retrieved January 12, 2026, from [Link]

-

4-Cyclohexyl acetophenone | C14H18O | CID 10921586 - PubChem - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

-

Discovery of 3-Benzyl-1-( trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

-

Discovery of 2′,6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone, a Novel FtsZ Inhibitor. (2022, October 18). Retrieved January 12, 2026, from [Link]

-

1-Cyclohexyl-2-phenylethan-1-ol | C14H20O | CID 13107668 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved January 12, 2026, from [Link]

-

Ethanone, 1-cyclohexyl- - the NIST WebBook. (n.d.). Retrieved January 12, 2026, from [Link]

-

2-(3-Hydroxy-2-nitrocyclohexyl)-1-phenylethanone - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). Retrieved January 12, 2026, from [Link]

-

Ring expansion of bicyclo[1.1.0]butyl ketones to bicyclo[2.1.1]hexenes using ketone as both activating and reacting groups - NIH. (2025, October 16). Retrieved January 12, 2026, from [Link]

- US6881865B2 - Method for preparing cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid - Google Patents. (n.d.).

-

I2 promoted domino oxidative cyclization for one-pot synthesis of 2-acylbenzothiazoles via metal-free sp - Supporting Information. (n.d.). Retrieved January 12, 2026, from [Link]

-

29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry - eCampusOntario Pressbooks. (n.d.). Retrieved January 12, 2026, from [Link]

-

Phenyl cyclohexyl ketone - the NIST WebBook. (n.d.). Retrieved January 12, 2026, from [Link]

-

2-Cyclohexylamino-1-phenylethanol - the NIST WebBook. (n.d.). Retrieved January 12, 2026, from [Link]

-

Docking studies, synthesis, characterization, and cytotoxicity activity of new bis-chalcones derivatives | Biomedical Research and Therapy. (2021, April 29). Retrieved January 12, 2026, from [Link]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Friedel–Crafts Acylation [sigmaaldrich.com]

- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. 1-Cyclohexyl-2-phenylethan-1-ol | C14H20O | CID 13107668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Buy 1-Cyclohexyl-2-phenylethan-1-ol | 6006-68-4 [smolecule.com]

- 9. Ethanone, 1-cyclohexyl- [webbook.nist.gov]

- 10. 2-PHENYLCYCLOHEXANONE(1444-65-1) 1H NMR [m.chemicalbook.com]

- 11. Phenyl cyclohexyl ketone [webbook.nist.gov]

- 12. Ring expansion of bicyclo[1.1.0]butyl ketones to bicyclo[2.1.1]hexenes using ketone as both activating and reacting groups - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of 3-Benzyl-1-( trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of 2′,6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone, a Novel FtsZ Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. US6881865B2 - Method for preparing cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid - Google Patents [patents.google.com]

Deconstructing the Nomenclature of 1-Cyclohexyl-2-phenylethanone: A Technical Guide to IUPAC Naming Conventions

For Immediate Release

A deep dive into the systematic naming of a complex ketone, this guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules as applied to 1-Cyclohexyl-2-phenylethanone.

Introduction: The Importance of Unambiguous Naming in the Sciences

In the fields of chemistry, pharmacology, and drug development, precise and unambiguous communication is paramount. The structural complexity of organic molecules necessitates a standardized naming system to ensure that a chemical name corresponds to a single, unique structure. The International Union of Pure and Applied Chemistry (IUPAC) provides this universal language, and a firm grasp of its principles is essential for scientific integrity and collaboration. This technical guide will dissect the IUPAC name "this compound" to illuminate the logical framework of IUPAC nomenclature for ketones.

Foundational Principles of IUPAC Nomenclature for Ketones

The naming of any organic compound under IUPAC rules follows a systematic approach. For ketones, the key steps involve identifying the principal functional group, selecting and numbering the parent carbon chain, and naming the substituents.

Priority of Functional Groups

When a molecule contains multiple functional groups, a set of priority rules determines which group defines the parent structure and receives the suffix in the name.[1][2][3] The ketone functional group (C=O) has a higher priority than alkanes, alkenes, alkynes, and halides, but a lower priority than functional groups such as carboxylic acids and their derivatives.[2][4] In the case of this compound, the ketone is the principal functional group.

Selection and Numbering of the Parent Chain

The parent chain is the longest continuous carbon chain that contains the principal functional group.[5][6] For ketones, the chain is numbered to give the carbonyl carbon the lowest possible number.[7][8] The suffix "-e" of the corresponding alkane is replaced with "-one" to denote the presence of the ketone.[7]

Systematic Analysis of this compound

Let's apply these principles to the molecule . The name "this compound" can be broken down into its constituent parts to understand the structure it represents.

-

-ethanone : This is the parent name, indicating a two-carbon chain (derived from ethane) containing a ketone functional group. The "-one" suffix signifies the ketone.

-

1-Cyclohexyl- : This indicates a cyclohexyl group is attached to the first carbon of the ethanone chain.

-

2-phenyl- : This indicates a phenyl group (a benzene ring substituent) is attached to the second carbon of the ethanone chain.

Based on this deconstruction, the parent chain is the two-carbon ethanone moiety. The numbering of this chain is as follows:

-

C1 : The carbonyl carbon, to which the cyclohexyl group is attached.

-

C2 : The carbon adjacent to the carbonyl, to which the phenyl group is attached.

The IUPAC name is therefore constructed by listing the substituents in alphabetical order (cyclohexyl before phenyl) followed by the parent name. This leads to the name This compound . The PubChem database confirms this as the IUPAC name for the compound with Chemical Abstracts Service (CAS) number 61259-29-8.[9][10]

Structural Representation and Numbering

The following diagram illustrates the structure of this compound and the IUPAC numbering of the parent chain.

Sources

- 1. 2.4 IUPAC Naming of Organic Compounds with Functional Groups – Organic Chemistry I [kpu.pressbooks.pub]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. CHEM-GUIDE: IUPAC system and IUPAC rules of naming aldehydes & ketones [chem-guide.blogspot.com]

- 6. IUPAC Rules [chem.uiuc.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemash.in [chemash.in]

- 9. This compound | C14H18O | CID 2794612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. guidechem.com [guidechem.com]

1-Cyclohexyl-2-phenylethanone synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-Cyclohexyl-2-phenylethanone

Introduction

This compound is an α-aryl ketone, a structural motif of significant interest in medicinal chemistry and organic synthesis. Molecules containing this core structure serve as crucial intermediates in the development of novel therapeutic agents and fine chemicals.[1][2] The juxtaposition of a bulky cyclohexyl group and a phenyl ring imparts unique steric and electronic properties, making it a valuable building block for exploring structure-activity relationships in drug discovery programs.[3] This guide provides an in-depth exploration of the primary synthetic pathways to this compound, designed for researchers and drug development professionals. We will delve into the mechanistic underpinnings of classical and modern synthetic strategies, provide detailed experimental protocols, and discuss the rationale behind procedural choices to ensure scientific integrity and reproducibility.

Physicochemical Properties of this compound

A foundational understanding of the target molecule's properties is essential for synthesis, purification, and characterization.

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 61259-29-8 | [4][5] |

| Molecular Formula | C₁₄H₁₈O | [4][5] |

| Molecular Weight | 202.29 g/mol | [4][5] |

| Canonical SMILES | C1CCC(CC1)C(=O)CC2=CC=CC=C2 | [4] |

| InChIKey | NHBBLULITNXPDY-UHFFFAOYSA-N | [5] |

| Appearance | Not specified; likely a solid or oil | |

| Topological Polar Surface Area | 17.1 Ų | [5] |

| Complexity | 197 | [4] |

Core Synthesis Pathways

Two principal and robust methodologies for the synthesis of this compound are the Friedel-Crafts acylation and a Grignard reaction followed by oxidation. Additionally, modern palladium-catalyzed α-arylation presents a powerful alternative.

Pathway 1: Friedel-Crafts Acylation

This classical electrophilic aromatic substitution reaction is a direct and powerful method for forming the aryl-ketone bond.[6][7] The strategy involves the reaction of an acylating agent, cyclohexylacetyl chloride, with benzene using a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[8]

Reaction Scheme:

Caption: Friedel-Crafts acylation of benzene.

Mechanistic Insights: The power of the Friedel-Crafts acylation lies in the in-situ generation of a highly reactive electrophile, the acylium ion.[6][9]

-

Formation of the Acylium Ion: The Lewis acid, AlCl₃, coordinates to the chlorine atom of cyclohexylacetyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion and the [AlCl₄]⁻ complex.[9]

-

Electrophilic Attack: The electron-rich π-system of the benzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[9]

-

Rearomatization: The [AlCl₄]⁻ complex acts as a base, abstracting a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring, yielding the final product, this compound, and regenerating the AlCl₃ catalyst along with HCl.[9]

A key advantage of acylation over alkylation is that the product ketone is deactivated towards further substitution, preventing polysubstitution which is a common side reaction in Friedel-Crafts alkylations.[8][10]

Detailed Experimental Protocol: Friedel-Crafts Acylation

This protocol is a representative procedure adapted from established methodologies.[9][11]

-

Apparatus Setup: Assemble a 250 mL three-neck round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a trap). Ensure all glassware is oven-dried to prevent moisture from deactivating the catalyst.

-

Reagent Charging: Under an inert atmosphere (e.g., nitrogen), charge the flask with anhydrous aluminum chloride (7.3 g, 55 mmol, 1.1 equiv) and 50 mL of anhydrous benzene (which serves as both reactant and solvent). Cool the stirred suspension to 0-5 °C in an ice-water bath.

-

Addition of Acyl Chloride: Dissolve cyclohexylacetyl chloride (8.0 g, 50 mmol, 1.0 equiv) in 20 mL of anhydrous benzene and add it to the dropping funnel. Add the acyl chloride solution dropwise to the cooled, stirred AlCl₃ suspension over 30 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to a gentle reflux (around 60°C) for 1-2 hours to ensure the reaction goes to completion.[10]

-

Work-up (Quenching): Cool the reaction mixture back down in an ice bath. Very slowly and carefully, pour the reaction mixture onto a mixture of 100 g of crushed ice and 20 mL of concentrated HCl.[9] This hydrolyzes the aluminum complexes and dissolves the inorganic salts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 30 mL portions of diethyl ether.

-

Washing: Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution (to neutralize any remaining acid), and 50 mL of brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Pathway 2: Grignard Reaction and Subsequent Oxidation

Reaction Scheme:

Caption: Grignard synthesis and oxidation workflow.

Mechanistic Insights:

-

Step 1: Grignard Reaction: The Grignard reagent, prepared from cyclohexyl bromide and magnesium metal in an anhydrous ether solvent, acts as a potent nucleophile.[12][13] The nucleophilic carbon of the cyclohexyl group attacks the electrophilic carbonyl carbon of phenylacetaldehyde. This addition forms a magnesium alkoxide intermediate. An acidic workup then protonates the alkoxide to yield the secondary alcohol, 1-cyclohexyl-2-phenylethan-1-ol.[13] The use of anhydrous conditions is critical as Grignard reagents are strong bases and will be quenched by protic solvents like water.[13]

-

Step 2: Oxidation: The secondary alcohol is then oxidized to the corresponding ketone. A variety of reagents can be employed for this transformation. Mild oxidizing agents like Pyridinium chlorochromate (PCC) or conditions such as the Swern or Dess-Martin oxidation are preferred as they are selective for alcohols and minimize over-oxidation or side reactions.

Detailed Experimental Protocol: Grignard/Oxidation

Part A: Synthesis of 1-Cyclohexyl-2-phenylethan-1-ol [2][12]

-

Grignard Preparation: In an oven-dried, three-neck flask under a nitrogen atmosphere, place magnesium turnings (1.3 g, 55 mmol) and 20 mL of anhydrous diethyl ether. Add a small crystal of iodine to activate the magnesium.

-

Initiation: Add a small portion (approx. 1 mL) of a solution of cyclohexyl bromide (8.15 g, 50 mmol) in 30 mL of anhydrous diethyl ether to the magnesium. If the reaction does not start (indicated by bubbling and disappearance of the iodine color), gently warm the flask.

-

Grignard Formation: Once the reaction initiates, add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux. After addition, stir for another 30 minutes at room temperature.

-

Aldehyde Addition: Cool the Grignard solution in an ice bath. Add a solution of phenylacetaldehyde (6.0 g, 50 mmol) in 20 mL of anhydrous diethyl ether dropwise, maintaining the temperature below 20 °C.

-

Work-up: After the addition is complete, stir for 1 hour at room temperature. Quench the reaction by slowly adding 50 mL of a saturated aqueous ammonium chloride solution.[13]

-

Extraction & Purification: Extract the mixture with diethyl ether (3 x 40 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude alcohol, which can be purified by chromatography if necessary.

Part B: Oxidation to this compound

-

Reaction Setup: In a flask, suspend Pyridinium chlorochromate (PCC) (12.9 g, 60 mmol) in 100 mL of anhydrous dichloromethane.

-

Alcohol Addition: Add a solution of the crude 1-cyclohexyl-2-phenylethan-1-ol (10.2 g, 50 mmol) in 20 mL of dichloromethane to the PCC suspension in one portion.

-

Reaction: Stir the mixture at room temperature for 2-3 hours until the reaction is complete (monitor by TLC).

-

Work-up: Dilute the reaction mixture with 100 mL of diethyl ether and filter the solid residue through a pad of silica gel or Celite, washing the pad with additional ether.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by vacuum distillation or column chromatography to yield the target ketone.

Pathway 3: Modern α-Arylation Methods

Palladium-catalyzed α-arylation of ketones has become a cornerstone of modern organic synthesis for constructing C(sp³)–C(sp²) bonds.[14][15] This approach would involve coupling the enolate of cyclohexyl methyl ketone with a phenyl halide (e.g., bromobenzene). While more complex in terms of catalyst systems, it offers broad substrate scope and functional group tolerance.[16]

General Concept: The reaction typically involves a palladium precatalyst, a specialized phosphine ligand (like Buchwald's biarylphosphine ligands), and a base to generate the ketone enolate.[15][16] The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the ketone enolate, and reductive elimination to form the α-aryl ketone product and regenerate the Pd(0) catalyst.[14] This method is particularly valuable for creating libraries of related compounds in drug discovery.

Safety Considerations

-

Friedel-Crafts Acylation: Aluminum chloride is a water-sensitive, corrosive solid that reacts violently with water, releasing HCl gas.[9][11] Acyl chlorides are also corrosive and lachrymators. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The quenching step is highly exothermic and must be done slowly with adequate cooling.[9]

-

Grignard Reaction: Diethyl ether is extremely flammable. Grignard reagents react violently with water and protic sources.[13] Strict anhydrous conditions are mandatory.

-

Oxidation: PCC is a toxic and potentially carcinogenic chromium (VI) reagent and should be handled with care.

Conclusion

The synthesis of this compound can be effectively achieved through several robust pathways. The Friedel-Crafts acylation offers a direct and efficient route, provided the necessary starting materials are available and appropriate safety measures are taken to handle the corrosive Lewis acid catalyst. The Grignard synthesis followed by oxidation provides a versatile two-step alternative that builds the carbon skeleton through a reliable C-C bond formation followed by a standard functional group interconversion. For more advanced applications requiring broader functional group tolerance, modern palladium-catalyzed α-arylation methods represent the state-of-the-art. The choice of pathway will ultimately depend on factors such as starting material availability, scalability, and the specific requirements of the research or development program.

References

-

Catalytic Formation of α-Aryl Ketones by C–H Functionalization with Cyclic Alkenyl Carbonates and One-Pot Synthesis of Isocoumarins. Organic Letters - ACS Publications. [Link]

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

-

Friedel-Crafts acylation of benzene. Chemguide. [Link]

-

Mild, Aqueous α-Arylation of Ketones: Towards New Diversification Tools for Halogenated Metabolites and Drug Molecules. Semantic Scholar. [Link]

-

Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. Organic Chemistry Portal. [Link]

-

α-Arylation of (hetero)aryl ketones in aqueous surfactant media. The Royal Society of Chemistry. [Link]

-

Experiment 1: Grignard Reaction. University of Wisconsin-Madison. [Link]

-

Enantioselective α-Arylation of Ketones via a Novel Cu(I)–Bis(phosphine) Dioxide Catalytic System. Journal of the American Chemical Society. [Link]

-

Palladium-catalyzed α-arylation of ketones on solid support: Scope and limitations. ResearchGate. [Link]

-

Friedel–Crafts reaction. Wikipedia. [Link]

-

12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. UCLA Chemistry. [Link]

- 1-hydroxy cyclohexyl phenyl methanone synthesis process.

-

Synthesis of 1-Phenylethanol: A Grignard Reaction. University of Wisconsin-Madison. [Link]

-

Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

-

Discovery and activity of (1R,4S,6R)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-2-methyl-2-azabicyclo[2.2.2]octane-6-carboxamide (3, RY764), a potent and selective melanocortin subtype-4 receptor agonist. PubMed. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Buy 1-Cyclohexyl-2-phenylethan-1-ol | 6006-68-4 [smolecule.com]

- 3. Discovery and activity of (1R,4S,6R)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-2-methyl-2-azabicyclo[2.2.2]octane-6-carboxamide (3, RY764), a potent and selective melanocortin subtype-4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C14H18O | CID 2794612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. Friedel-Crafts Acylation [organic-chemistry.org]

- 9. websites.umich.edu [websites.umich.edu]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. websites.umich.edu [websites.umich.edu]

- 12. d.web.umkc.edu [d.web.umkc.edu]

- 13. glaserr.missouri.edu [glaserr.missouri.edu]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]

Benzyl cyclohexyl ketone synthesis

An In-Depth Technical Guide to the Synthesis of Benzyl Cyclohexyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl cyclohexyl ketone and its derivatives are pivotal structural motifs in organic synthesis, serving as key intermediates in the development of novel therapeutic agents and advanced materials.[1][2] This technical guide provides a comprehensive overview of the core synthetic strategies for accessing this valuable ketone. As a senior application scientist, this document moves beyond simple procedural outlines to deliver field-proven insights into the causality behind experimental choices, ensuring each protocol is a self-validating system. We will explore several robust methodologies, including Alkylation of Cyclohexanone Enolates, Aldol Condensation-Reduction sequences, and Grignard Reagent-based approaches followed by oxidation. Each section includes a detailed examination of the reaction mechanism, step-by-step experimental protocols, and a discussion of the inherent advantages and limitations, grounded in authoritative references.

Introduction: Significance of the Benzyl Cyclohexyl Ketone Scaffold

The fusion of an aliphatic carbocycle (cyclohexane) and an aromatic moiety (benzyl group) through a ketone linker creates a molecule with a unique combination of lipophilicity, rigidity, and electronic properties. This structure is a versatile building block, found in various biologically active compounds and complex molecular architectures.[3][4] Its synthesis is a frequent objective in medicinal chemistry and process development, demanding reliable and scalable methods. This guide focuses on the most prevalent and effective strategies for its preparation, providing the technical depth required for practical application in a research and development setting.

Synthetic Strategy I: Alkylation of Cyclohexanone Enolates

One of the most direct conceptual routes to 2-benzylcyclohexanone involves the α-alkylation of a cyclohexanone enolate with a suitable benzyl halide. This method hinges on the precise generation of a nucleophilic enolate, which subsequently displaces the halide in an SN2 reaction.[5]

Mechanistic Rationale and Causality

The success of this strategy is critically dependent on controlling the regioselectivity of enolate formation and minimizing side reactions.

-

Enolate Formation : Cyclohexanone can form two different enolates: the kinetic enolate (less substituted) and the thermodynamic enolate (more substituted). To favor the kinetic enolate, a strong, sterically hindered, non-nucleophilic base such as lithium diisopropylamide (LDA) is employed at low temperatures (-78 °C).[5] This combination ensures rapid, irreversible deprotonation at the less hindered α-carbon before equilibrium can be established.

-

Side Reactions : The primary challenges are O-alkylation (where the enolate oxygen acts as the nucleophile) and over-alkylation (addition of multiple benzyl groups). Using a strong base like LDA favors C-alkylation. Over-alkylation can be mitigated by the slow addition of the benzyl halide to the pre-formed enolate solution.[6]

Visualizing the Enolate Alkylation Workflow

Caption: Workflow for the synthesis of 2-benzylcyclohexanone via direct enolate alkylation.

Detailed Experimental Protocol: Direct Alkylation[5]

-

Apparatus Setup : Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer.

-

Enolate Formation : Dissolve diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 equivalents) dropwise to form LDA. After stirring for 30 minutes, add cyclohexanone (1.0 equivalent) dropwise, ensuring the temperature remains below -70 °C. Stir for 1 hour to ensure complete enolate formation.

-

Alkylation : Add benzyl bromide (1.0 equivalent) dropwise to the enolate solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Work-up and Purification : Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtering, concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield 2-benzylcyclohexanone.

Synthetic Strategy II: Aldol Condensation and Reduction

A robust and high-yielding two-step alternative involves an initial base-catalyzed aldol condensation between cyclohexanone and benzaldehyde, followed by the selective reduction of the resulting α,β-unsaturated ketone.[5][6]

Mechanistic Rationale and Causality

-

Aldol Condensation : This step forms 2-benzylidenecyclohexanone. The reaction is typically catalyzed by a base (e.g., NaOH or KOH) which deprotonates cyclohexanone to form an enolate. This enolate then attacks the electrophilic carbonyl carbon of benzaldehyde. The resulting aldol adduct readily dehydrates under the reaction conditions to form the conjugated enone, which is a thermodynamically favorable product.[5]

-

Reduction : The key to this step is the selective reduction of the carbon-carbon double bond of the enone without reducing the ketone carbonyl. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice.[5] The catalyst surface preferentially adsorbs and hydrogenates the C=C bond over the more sterically hindered and less reactive C=O bond.

Visualizing the Aldol-Reduction Mechanism

Caption: Two-step synthesis of 2-benzylcyclohexanone via Aldol condensation and subsequent reduction.

Detailed Experimental Protocol: Aldol-Reduction[5]

-

Aldol Condensation : In a round-bottom flask, dissolve cyclohexanone (1.0 equivalent) and benzaldehyde (1.0 equivalent) in ethanol. Add an aqueous solution of sodium hydroxide (2.0 equivalents) dropwise while stirring. Continue stirring at room temperature for 4-6 hours, during which a precipitate of 2-benzylidenecyclohexanone may form. Cool the mixture in an ice bath, filter the solid product, wash with cold water and then cold ethanol, and dry.

-

Catalytic Hydrogenation : In a hydrogenation vessel, dissolve the 2-benzylidenecyclohexanone (1.0 equivalent) from the previous step in ethanol. Add a catalytic amount of 10% palladium on carbon (Pd/C, ~5 mol%). Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-3 atm). Stir the reaction at room temperature until hydrogen uptake ceases (monitor by pressure gauge or TLC).

-

Work-up and Purification : Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol. Combine the filtrates and remove the solvent under reduced pressure. The resulting crude 2-benzylcyclohexanone can be purified by vacuum distillation.

Synthetic Strategy III: Grignard Reaction and Oxidation

This pathway constructs the carbon skeleton by reacting a benzyl Grignard reagent with cyclohexanone to form a tertiary alcohol, which is subsequently oxidized to the target ketone. While this route produces 1-benzylcyclohexyl ketone, it is a crucial method for accessing this specific isomer.

Mechanistic Rationale and Causality

-

Grignard Reaction : Benzylmagnesium halide, a potent nucleophile, is prepared from a benzyl halide and magnesium metal.[7] It attacks the electrophilic carbonyl carbon of cyclohexanone. An acidic workup protonates the resulting alkoxide to yield 1-benzylcyclohexan-1-ol.[8] The choice of solvent (typically anhydrous ether or THF) is critical to stabilize the Grignard reagent.

-

Oxidation : The tertiary alcohol intermediate cannot be oxidized directly as there is no hydrogen on the carbinol carbon. Therefore, this route as described in some patents is aimed at producing α-hydroxycyclohexyl benzyl ketone.[7][8] To synthesize benzyl cyclohexyl ketone (where the carbonyl is on the ring), one would need to start with cyclohexylmagnesium bromide and react it with benzaldehyde to get cyclohexyl(phenyl)methanol, which is a secondary alcohol. This secondary alcohol can then be readily oxidized to benzyl cyclohexyl ketone using a variety of reagents such as pyridinium chlorochromate (PCC), or Swern oxidation, or more sustainable methods like catalytic acceptorless dehydrogenation.[9][10]

Visualizing the Grignard-Oxidation Pathway (for Benzyl Cyclohexyl Ketone)

Caption: Synthesis of benzyl cyclohexyl ketone via Grignard reaction followed by oxidation of the secondary alcohol.

Detailed Experimental Protocol: Grignard-Oxidation[9]

-

Grignard Reagent Formation : In a flame-dried, three-necked flask with a condenser and dropping funnel, place magnesium turnings (1.1 equivalents). Add a small amount of anhydrous diethyl ether and a crystal of iodine. Add a small portion of bromocyclohexane (1.0 equivalent) dissolved in ether. Once the reaction initiates (color disappears, bubbling), add the remaining bromocyclohexane solution dropwise to maintain a gentle reflux. After addition is complete, reflux for an additional hour.

-

Reaction with Aldehyde : Cool the Grignard reagent to 0 °C. Add a solution of benzaldehyde (1.0 equivalent) in anhydrous ether dropwise. After addition, allow the mixture to warm to room temperature and stir for 2 hours.

-

Work-up : Cool the mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude cyclohexyl(phenyl)methanol.

-

Oxidation : Dissolve the crude alcohol in dichloromethane (DCM). Add pyridinium chlorochromate (PCC) (1.5 equivalents) in one portion. Stir at room temperature for 2-4 hours until the reaction is complete (monitor by TLC).

-

Purification : Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts. Wash the silica pad thoroughly with ether. Concentrate the filtrate to obtain the crude ketone, which can be purified by column chromatography or vacuum distillation.

Comparative Analysis of Synthetic Routes

| Synthetic Strategy | Key Reagents | Typical Yield | Advantages | Disadvantages & Causality |

| Direct Alkylation | Cyclohexanone, LDA, Benzyl Halide | 50-70% | Direct, one-pot carbon-carbon bond formation. | Risk of over-alkylation and O-alkylation; requires cryogenic temperatures and strictly anhydrous conditions.[5][6] |

| Aldol & Reduction | Cyclohexanone, Benzaldehyde, Base, H₂/Pd-C | 75-90% | High yielding, reliable, avoids strong organometallic bases, starts from common materials. | Two distinct synthetic steps; handling of flammable H₂ gas and pyrophoric catalyst requires care.[5] |

| Grignard & Oxidation | Cyclohexyl Halide, Mg, Benzaldehyde, Oxidant (e.g., PCC) | 60-80% | Good for specific isomer synthesis; versatile Grignard chemistry. | Requires strictly anhydrous conditions for Grignard step; oxidation step often uses stoichiometric, toxic chromium reagents.[9][11] |

Spectroscopic Characterization

Authenticating the final product is crucial. The following are typical spectroscopic data for benzyl cyclohexyl ketone.

-

1H NMR : Protons alpha to the carbonyl group on the cyclohexane ring will appear deshielded, typically in the δ 2.2-2.6 ppm range.[12] The benzylic protons (CH₂) will also be deshielded, appearing as a singlet or doublet around δ 3.6 ppm. Aromatic protons will be found in the δ 7.1-7.3 ppm region.[13]

-

13C NMR : The carbonyl carbon is highly deshielded and will appear as a weak signal far downfield, typically >200 ppm.[12] The benzylic carbon and the alpha-carbons of the cyclohexane ring will be in the δ 40-55 ppm range. Aromatic carbons will be in the δ 125-140 ppm region.

-

IR Spectroscopy : A strong, sharp absorption band characteristic of a ketone C=O stretch will be prominent between 1700-1725 cm⁻¹.[12][14] The absence of a broad O-H stretch around 3300 cm⁻¹ confirms the complete oxidation of any alcohol intermediate.

Conclusion

The synthesis of benzyl cyclohexyl ketone can be achieved through several effective strategies, each with distinct operational advantages and mechanistic considerations. For high-yield and reliable production, the two-step Aldol condensation-reduction sequence is often superior, avoiding the challenges of enolate control and hazardous reagents. The direct alkylation method offers a more convergent approach but requires stringent control over reaction conditions. The Grignard pathway provides versatility but necessitates careful handling of moisture-sensitive reagents and often involves less environmentally benign oxidants. The selection of the optimal route will ultimately depend on the specific isomeric target, available laboratory infrastructure, scale, and the cost of starting materials.

References

- Google Patents. (1996). CN1281845A - Synthesis method of alpha-hydroxycyclohexylbenzyl ketone.

-

Chemistry Stack Exchange. (2015). Synthesis of 2-benzylcyclohexan-1-ol from cyclohexanone. Retrieved from [Link]

- Google Patents. (1999). CN1113840C - Synthesis method of alpha-hydroxycyclohexylbenzyl ketone.

-

Study.com. (n.d.). Show the reaction for making cyclohexyl methyl ketone from bromocyclohexane. Retrieved from [Link]

-

MDPI. (2023). Catalytic Acceptorless Dehydrogenation (CAD) of Secondary Benzylic Alcohols into Value-Added Ketones Using Pd(II)–NHC Complexes. Retrieved from [Link]

-

PubMed. (2018). Discovery of 3-Benzyl-1-( trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of benzylic substrates. Retrieved from [Link]

-

MDPI. (2022). Discovery of 2′,6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone, a Novel FtsZ Inhibitor. Retrieved from [Link]

-

Nature. (2024). Ring expansion of bicyclo[1.1.0]butyl ketones to bicyclo[2.1.1]hexenes using ketone as both activating and reacting groups. Retrieved from [Link]

-

Biomedical Research and Therapy. (2021). Docking studies, synthesis, characterization, and cytotoxicity activity of new bis-chalcones derivatives. Retrieved from [Link]

-

Oregon State University. (2020). CH 336: Ketone Spectroscopy. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

-

ACS Division of Organic Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

Sources

- 1. Discovery of 3-Benzyl-1-( trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of 2′,6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone, a Novel FtsZ Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ring expansion of bicyclo[1.1.0]butyl ketones to bicyclo[2.1.1]hexenes using ketone as both activating and reacting groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bmrat.biomedpress.org [bmrat.biomedpress.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. CN1281845A - Synthesis method of alpha-hydroxycyclohexylbenzyl ketone - Google Patents [patents.google.com]

- 8. CN1113840C - Synthesis method of alpha-hydroxycyclohexylbenzyl ketone - Google Patents [patents.google.com]

- 9. homework.study.com [homework.study.com]

- 10. mdpi.com [mdpi.com]

- 11. Ketone synthesis by oxidation of benzylic positions [organic-chemistry.org]

- 12. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]

An In-Depth Technical Guide to the Infrared Spectroscopy of 1-Cyclohexyl-2-phenylethanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the infrared (IR) spectrum of 1-cyclohexyl-2-phenylethanone, a molecule of interest in various chemical and pharmaceutical research domains. As a senior application scientist, this document is structured to deliver not just data, but a foundational understanding of the spectral features, enabling researchers to confidently identify and characterize this compound and its analogues.

Introduction: The Vibrational Signature of a Molecule

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of a molecule. When a molecule is irradiated with infrared light, its bonds can absorb energy and vibrate at specific frequencies. These absorption frequencies are characteristic of the types of bonds and functional groups present, providing a unique "molecular fingerprint."[1][2] For a molecule like this compound, which possesses a ketone carbonyl group, a phenyl ring, and a cyclohexyl moiety, IR spectroscopy offers a rapid and non-destructive method for structural elucidation and purity assessment.

The key principle lies in the interaction between the oscillating electric field of the infrared radiation and the dipole moment of a vibrating bond.[3] A change in the dipole moment during a vibration is a prerequisite for a bond to be IR-active. The intensity of an absorption band is proportional to the magnitude of this change.

Molecular Structure and Predicted IR Absorptions

The structure of this compound comprises three key functional regions, each with distinct and predictable IR absorption characteristics: the carbonyl group (C=O), the aromatic phenyl ring, and the aliphatic cyclohexyl ring.

Figure 1: Key vibrational modes of this compound.

The Carbonyl (C=O) Stretch: The Most Prominent Feature

The most intense and readily identifiable absorption in the IR spectrum of this compound will be the carbonyl (C=O) stretching vibration. For a saturated aliphatic ketone, this band typically appears around 1715 cm⁻¹.[4][5][6] The adjacent cyclohexyl group does not significantly alter this frequency through electronic effects. The high intensity of this band is due to the large change in dipole moment as the highly polar C=O bond stretches.[3]

The Aromatic Phenyl Ring: A Series of Diagnostic Peaks

The phenyl group gives rise to several characteristic absorptions:

-

Aromatic C-H Stretch: These stretching vibrations occur at frequencies slightly higher than their aliphatic counterparts, typically in the range of 3100-3000 cm⁻¹.[6][7][8] Their presence is a clear indicator of an aromatic or olefinic system.

-

Aromatic C=C In-Ring Stretches: The stretching of the carbon-carbon bonds within the aromatic ring produces a series of bands in the 1600-1450 cm⁻¹ region.[7][8][9] Often, two distinct peaks can be observed around 1600 cm⁻¹ and 1500-1400 cm⁻¹.

-

Overtone and Combination Bands: Weak absorptions, known as "overtones," can appear in the 2000-1665 cm⁻¹ region. The pattern of these bands can sometimes be used to determine the substitution pattern on the benzene ring.[7]

-

C-H Out-of-Plane (oop) Bending: Strong absorptions in the 900-675 cm⁻¹ region arise from the out-of-plane bending of the aromatic C-H bonds. The exact position of these bands is highly diagnostic of the substitution pattern of the aromatic ring.[7][9]

The Aliphatic Cyclohexyl Group: The Saturated Core

The cyclohexyl group will exhibit absorptions characteristic of saturated hydrocarbons:

-

Aliphatic C-H Stretch: The stretching vibrations of the C-H bonds in the CH₂ groups of the cyclohexane ring will appear at frequencies below 3000 cm⁻¹. Specifically, asymmetric and symmetric stretching bands are expected around 2930 cm⁻¹ and 2850 cm⁻¹, respectively.[10][11]

-

C-H Bending Vibrations: The scissoring, rocking, wagging, and twisting vibrations of the CH₂ groups will result in absorptions in the 1470-1450 cm⁻¹ (scissoring) and 1370-1350 cm⁻¹ (rocking) regions.[6][10]

Summary of Expected IR Absorption Bands

The following table summarizes the anticipated key absorption bands for this compound, their corresponding vibrational modes, and expected frequency ranges.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3100 - 3000 | C-H Stretch | Aromatic (Phenyl) | Medium |

| 3000 - 2850 | C-H Stretch | Aliphatic (Cyclohexyl) | Strong |

| ~1715 | C=O Stretch | Ketone | Strong |

| 1600 - 1585 | C=C In-Ring Stretch | Aromatic (Phenyl) | Medium |

| 1500 - 1400 | C=C In-Ring Stretch | Aromatic (Phenyl) | Medium |

| 1470 - 1450 | C-H Bend (Scissoring) | Aliphatic (Cyclohexyl) | Medium |

| 900 - 675 | C-H Out-of-Plane Bend | Aromatic (Phenyl) | Strong |

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

To obtain a reliable and reproducible IR spectrum of this compound, which is a solid at room temperature, the following Attenuated Total Reflectance (ATR) FT-IR method is recommended. This technique is advantageous as it requires minimal sample preparation and is non-destructive.

Instrumentation and Materials

-

Fourier Transform Infrared (FT-IR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

This compound sample (solid).

-

Spatula.

-

Solvent for cleaning (e.g., isopropanol or ethanol).

-

Lint-free wipes.

Step-by-Step Methodology

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum. This will account for any atmospheric (e.g., CO₂, water vapor) and instrumental absorptions.

-

-

Sample Application:

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.

-

Lower the pressure arm of the ATR accessory to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The resulting spectrum should be baseline-corrected if necessary.

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

Compare the obtained spectrum with the predicted absorption bands outlined in Section 3.

-

-

Cleaning:

-

Retract the pressure arm and carefully remove the sample from the ATR crystal using a spatula.

-

Clean the crystal surface thoroughly with a lint-free wipe and solvent to prevent cross-contamination.

-

Figure 2: Experimental workflow for obtaining the IR spectrum of a solid sample using ATR-FTIR.

Conclusion: A Powerful Tool for Chemical Characterization

The infrared spectrum of this compound is rich with information, providing a clear and definitive fingerprint of its molecular structure. By understanding the characteristic absorption frequencies of the ketone, aromatic, and aliphatic moieties, researchers can confidently identify this compound, assess its purity, and monitor its transformations in chemical reactions. The methodologies and spectral interpretations presented in this guide serve as a robust foundation for the application of IR spectroscopy in the rigorous and demanding fields of chemical research and drug development.

References

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

-

OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]

-

JoVE. (2024, December 5). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Infrared spectra of aromatic rings. Retrieved from [Link]

-

Shandong Qibo New Energy Co., Ltd. (2023, October 19). Cyclohexane IR Spectrum Range. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of cyclohexane C6H12. Retrieved from [Link]

- S. S. Ballard and L. W. T. (1940). Infrared absorption spectra of cyclo-hydrocarbons. Journal of the Optical Society of America, 30(5), 229.

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

WebAssign. (n.d.). Lab 2 - Infrared Spectroscopy (IR). Retrieved from [Link]

-

University of Massachusetts Boston. (n.d.). Experiment 11 — Infrared Spectroscopy. Retrieved from [Link]

-

University of Calgary. (n.d.). The features of IR spectrum. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 2. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 3. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 4. spcmc.ac.in [spcmc.ac.in]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 9. Chemistry: Infrared spectra of aromatic rings [openchemistryhelp.blogspot.com]

- 10. Cyclohexane IR Spectrum Range - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 11. C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Mass Spectrometry of 1-Cyclohexyl-2-phenylethanone

This guide provides a comprehensive overview of the mass spectrometric behavior of 1-cyclohexyl-2-phenylethanone, a ketone of interest in various chemical and pharmaceutical research fields. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of its fragmentation under electron ionization, offering insights into the structural elucidation of this and related molecules.

Introduction to this compound and its Mass Spectrometric Analysis

This compound, with a molecular formula of C₁₄H₁₈O and a molecular weight of approximately 202.29 g/mol , is a ketone featuring both a cyclohexyl and a benzyl group attached to the carbonyl functionality.[1][2][3][4] Mass spectrometry is a pivotal analytical technique for the identification and structural characterization of such organic molecules. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting parent ion and its fragments, a detailed molecular fingerprint can be obtained. This guide will focus primarily on the fragmentation patterns observed under Electron Ionization (EI), a common and highly informative ionization method.

Principles of Ketone Fragmentation in Mass Spectrometry

The fragmentation of ketones in mass spectrometry is a well-understood process governed by the stability of the resulting carbocations and radical species.[5][6][7] The initial step involves the bombardment of the molecule with high-energy electrons, leading to the ejection of an electron and the formation of a molecular ion (M⁺•).[6] This molecular ion is often unstable and undergoes subsequent fragmentation through various pathways. For ketones, the most prominent fragmentation mechanisms are α-cleavage and the McLafferty rearrangement.[8][9][10][11][12]

-

α-Cleavage: This is a characteristic fragmentation pathway for carbonyl compounds where the bond adjacent to the carbonyl group is cleaved.[8][9][13] This process leads to the formation of a resonance-stabilized acylium ion, which is often a prominent peak in the mass spectrum.[9][13]

-

McLafferty Rearrangement: This rearrangement occurs in carbonyl compounds that possess a γ-hydrogen atom (a hydrogen on the carbon three atoms away from the carbonyl group).[9][14] It involves the transfer of this hydrogen to the carbonyl oxygen through a six-membered transition state, followed by the cleavage of the β-bond, resulting in the formation of a neutral alkene and a new radical cation.[8][9][14]

Predicted Electron Ionization (EI) Fragmentation of this compound

α-Cleavage Pathways

Two primary α-cleavage pathways are possible for this compound, involving the cleavage of the bond between the carbonyl carbon and the cyclohexyl ring, or the bond between the carbonyl carbon and the methylene bridge of the benzyl group.

-

Cleavage of the Cyclohexyl Group: This pathway would result in the loss of a cyclohexyl radical (•C₆H₁₁) and the formation of a phenylethanoyl cation at m/z 119 .

-

Cleavage of the Benzyl Group: This pathway involves the cleavage of the C-C bond between the carbonyl group and the CH₂ group, leading to the formation of a cyclohexanecarbonyl cation at m/z 111 and the loss of a benzyl radical (•CH₂C₆H₅).

Between these two, the formation of the cyclohexanecarbonyl cation (m/z 111) is often a very stable and therefore prominent fragment for cyclohexyl ketones.[11]

McLafferty Rearrangement

For the McLafferty rearrangement to occur, a γ-hydrogen must be available for transfer to the carbonyl oxygen. In this compound, the cyclohexyl ring provides multiple γ-hydrogens. The rearrangement would proceed through a six-membered transition state, leading to the elimination of a neutral propene molecule from the cyclohexyl ring and the formation of a radical cation at m/z 160 .

Other Significant Fragmentations

Further fragmentation of the primary ions can also be expected:

-

Loss of CO: Acylium ions formed through α-cleavage can subsequently lose a neutral carbon monoxide molecule (CO). The ion at m/z 111 could lose CO to form a cyclohexyl cation at m/z 83 . The ion at m/z 119 could lose CO to form a benzyl cation at m/z 91 . The benzyl cation is a very common and stable fragment in the mass spectra of compounds containing a benzyl moiety.

-

Fragments from the Cyclohexyl Ring: The cyclohexyl cation (m/z 83) can undergo further fragmentation, leading to characteristic peaks at m/z 55 and m/z 41 , corresponding to the loss of ethylene and propylene, respectively.

-

Tropylium Ion: The benzyl cation at m/z 91 is known to rearrange to the highly stable tropylium ion.

The following diagram illustrates the predicted major fragmentation pathways of this compound under electron ionization.

Caption: Predicted EI fragmentation of this compound.

Summary of Predicted Key Ions

The following table summarizes the predicted key ions and their proposed structures in the electron ionization mass spectrum of this compound.

| m/z | Proposed Ion Formula | Proposed Structure/Origin |

| 202 | C₁₄H₁₈O⁺• | Molecular Ion |

| 160 | C₁₁H₁₂O⁺• | McLafferty Rearrangement |

| 119 | C₈H₇O⁺ | [C₆H₅CH₂CO]⁺ (α-cleavage) |

| 111 | C₇H₁₁O⁺ | [C₆H₁₁CO]⁺ (α-cleavage) |

| 91 | C₇H₇⁺ | [C₇H₇]⁺ (Tropylium ion, from m/z 119) |

| 83 | C₆H₁₁⁺ | [C₆H₁₁]⁺ (from m/z 111) |

| 55 | C₄H₇⁺ | Fragment from cyclohexyl ring |

Experimental Protocol for Mass Spectrometric Analysis

This section outlines a standardized protocol for the analysis of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.

Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as dichloromethane or ethyl acetate.

-

Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL in the same solvent.

GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

-

Injection Volume: 1 µL.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp: 15°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

MS Transfer Line Temperature: 280°C.

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: m/z 40-450.

-

Scan Speed: 1562 u/s.

Data Acquisition and Analysis

-

Acquire the data using the instrument's operating software.

-

Integrate the chromatographic peak corresponding to this compound.

-

Extract the mass spectrum for the integrated peak.

-

Analyze the mass spectrum, identifying the molecular ion and key fragment ions. Compare the observed fragmentation pattern with the predicted pattern outlined in this guide.

The following diagram illustrates the general workflow for the GC-MS analysis.

Caption: GC-MS workflow for this compound analysis.

Conclusion

The mass spectrometric analysis of this compound, particularly under electron ionization, provides a wealth of structural information. The predictable fragmentation pathways, dominated by α-cleavage and the McLafferty rearrangement, allow for confident identification of this molecule and its analogues. The characteristic ions at m/z 111, 91, and 83 serve as reliable markers for the cyclohexanecarbonyl and benzyl moieties within the structure. This guide provides a foundational understanding for researchers to interpret the mass spectra of this and related compounds, aiding in their analytical and developmental workflows.

References

-

How the McLafferty Rearrangement Affects Carbonyl Fragmentation in Mass Spectrometry. (n.d.). Dummies.com. Retrieved from [Link]

-

McLafferty rearrangement. (n.d.). In Wikipedia. Retrieved from [Link]

-

Mass Spectrometry: Aldehyde and Ketone Fragmentation. (2024). JoVE. Retrieved from [Link]

-

Tsai, C. H., Lin, C. C., & Chen, H. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Journal of the American Society for Mass Spectrometry, 19(5), 647–657. [Link]

-

McLafferty Rearrangement. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Mass Spectroscopy Fragmentation - The McLafferty Rearrangement. (2020, December 16). ChemComplete [Video]. YouTube. [Link]

-